molecular formula C12H15NO B8750014 N-Methyl-N-(3-buten-1-yl)benzamide CAS No. 264228-42-4

N-Methyl-N-(3-buten-1-yl)benzamide

Cat. No.: B8750014
CAS No.: 264228-42-4
M. Wt: 189.25 g/mol
InChI Key: HPAOSCVTJZJVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(3-buten-1-yl)benzamide is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

264228-42-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-but-3-enyl-N-methylbenzamide

InChI

InChI=1S/C12H15NO/c1-3-4-10-13(2)12(14)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3

InChI Key

HPAOSCVTJZJVGK-UHFFFAOYSA-N

Canonical SMILES

CN(CCC=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a solution of N-methyl-3-buten-1-amine (6.86 g, 80.6 mmol) in dichloromethane (100 mL) was cooled to 0° C., and triethylamine (17.93 g, 177.2 mmol) and 4-(N,N-dimethylamino)pyridine (207 mg) were added. A solution of benzoyl chloride (11.89 g, 84.6 mmol) in dichloromethane (60 mL) was added dropwise via addition funnel over 1 h at 0-5° C. The resulting turbid mixture was stirred 3 h at 0° C. The mixture was then washed in succession with 1 M HCl solution (3×75 mL), 5% NaHCO3 solution (3×100 mL), and water (100 mL). The organic phase was dried (Na2SO4), filtered, and concentrated on a rotary evaporator to a yellow oil (12.66 g). Vacuum distillation using a 6 in. Vigreaux column and a short path distillation apparatus afforded 8.58 g (56.3%) of a colorless oil, bp 100-103° C. at 0.1 mm Hg.
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.93 g
Type
reactant
Reaction Step Two
Quantity
207 mg
Type
catalyst
Reaction Step Two
Quantity
11.89 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
56.3%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of N-methyl-3-buten-1-amine (6.86 g, 80.6 mmol) in dichloromethane (100 mL) was cooled to 0° C., and triethylamine (17.93 g, 177.2 mmol) and 4-(N,N-dimethylamino)pyridine (207 mg) were added. A solution of benzoyl chloride (11.89 g, 84.6 mmol) in dichloromethane (60 mL) was added drop-wise via addition funnel over 1 h at 0-5° C. The resulting turbid mixture was stirred 3h at 0° C. The mixture was then washed in succession with 1M HCl solution (3×75 mL), 5% NaHCO3 solution (3×100 mL), and water (100 mL). The organic phase was dried (Na2SO4), filtered, and concentrated on a rotary evaporator to a yellow oil (12.66 g). Vacuum distillation using a 6 in. Vigreaux column and a short path distillation apparatus afforded 8.58 g (56.3%) of a colorless oil, bp 100-103° C. at 0.1 mm Hg.
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.93 g
Type
reactant
Reaction Step Two
Quantity
207 mg
Type
catalyst
Reaction Step Two
Quantity
11.89 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
56.3%

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